molecular formula C7H6ClN3 B1419547 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 893566-44-4

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B1419547
M. Wt: 167.59 g/mol
InChI Key: FFNUNCZPNJGSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various ways. One method involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine is derived from the imidazo[4,5-b]pyridine core, which is a fused imidazole and pyridine ring system .


Chemical Reactions Analysis

The chemical reactions involving imidazo[4,5-b]pyridines are diverse and can lead to a variety of derivatives with different biological activities .


Physical And Chemical Properties Analysis

Imidazo[4,5-b]pyridines are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Vibrational Spectra and Molecular Structure

  • Study of Molecular Structure : Lorenc et al. (2008) conducted a study to determine the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, including 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray data. This research is significant in understanding the physical and chemical properties of these compounds (Lorenc et al., 2008).

Chemical and Electrochemical Analysis

  • Inhibition Performance Against Mild Steel Corrosion : Saady et al. (2021) evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives, including a compound similar to 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine, against mild steel corrosion. This study is crucial for industrial applications where corrosion resistance is necessary (Saady et al., 2021).

Synthesis and Reactions

  • Synthesis of Derivatives for Biological Activity : Taha et al. (2016) synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated them for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. This research is significant for understanding the biological activity of these compounds (Taha et al., 2016).

Nuclear Magnetic Resonance Studies

  • Study of Protonation in Imidazo[4,5-c]pyridines : Barlin & Fenn (1981) conducted a carbon-13 nuclear magnetic resonance study of protonation in various imidazo[4,5-c]pyridines, providing insights into the chemical behavior and structure of these compounds (Barlin & Fenn, 1981).

Safety And Hazards

When handling 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the broad range of chemical and biological properties of imidazo[4,5-b]pyridines, they have become an important synthon in the development of new drugs . The derivatives of imidazo[4,5-b]pyridines show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research of imidazo[4,5-b]pyridines and their derivatives are promising.

properties

IUPAC Name

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUNCZPNJGSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.